molecular formula C14H17N5O3 B2542721 N-(2-(3-((3-cyanopyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide CAS No. 2034228-98-1

N-(2-(3-((3-cyanopyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide

Cat. No.: B2542721
CAS No.: 2034228-98-1
M. Wt: 303.322
InChI Key: YWLFMMJJOTZNHD-UHFFFAOYSA-N
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Description

N-(2-(3-((3-cyanopyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazine ring substituted with a cyano group, linked through an ether bond to a piperidine ring, which is further connected to an acetamide group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-((3-cyanopyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors, such as 2,3-diaminopyrazine with a suitable aldehyde or ketone.

    Introduction of the Cyano Group: The cyano group is introduced via nucleophilic substitution reactions, often using cyanide salts like sodium cyanide or potassium cyanide.

    Ether Bond Formation: The pyrazine derivative is then reacted with a piperidine derivative under conditions that promote ether bond formation, such as using an alkyl halide in the presence of a base.

    Acetamide Group Addition: Finally, the acetamide group is introduced through acylation reactions, typically using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-((3-cyanopyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the cyano group to an amine or the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved. For example, the cyano group can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(2-(3-((3-cyanopyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s ability to interact with biological molecules makes it a valuable tool in studying enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.

    Industry: The compound can be used in the development of new materials with specific chemical properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-(3-((3-cyanopyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The cyano group and the pyrazine ring are key functional groups that enable the compound to bind to active sites or allosteric sites of target proteins, thereby modulating their activity. This can lead to inhibition or activation of specific biochemical pathways, depending on the target and the context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide
  • N-(2-(3-((3-(Methoxy)pyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide

Uniqueness

N-(2-(3-((3-cyanopyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide is unique due to the presence of the cyano group on the pyrazine ring, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications where specific interactions with biological targets are required, such as enzyme inhibition or receptor modulation.

Properties

IUPAC Name

N-[2-[3-(3-cyanopyrazin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O3/c1-10(20)18-8-13(21)19-6-2-3-11(9-19)22-14-12(7-15)16-4-5-17-14/h4-5,11H,2-3,6,8-9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWLFMMJJOTZNHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(=O)N1CCCC(C1)OC2=NC=CN=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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